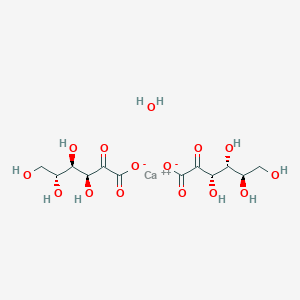

Calcium;(3S,4R,5R)-3,4,5,6-Tetrahydroxy-2-oxohexanoat;Hydrat

Übersicht

Beschreibung

Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate is a useful research compound. Its molecular formula is C12H20CaO15 and its molecular weight is 444.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Stabilisierung von biologischem Material

2-Keto-D-gluconsäure wird als Stabilisator bei der Lagerung von biologischem Material verwendet. Sie kommt in dem Carrageenan-Polysaccharid von Irisch Moos vor, was auf ihr Potenzial zur Erhaltung der biologischen Integrität während der Lagerung hindeutet .

Antimikrobielle Eigenschaften

Diese Verbindung weist antimikrobielle Eigenschaften auf, insbesondere gegen Arten von Pseudomonas, die bekanntermaßen Pflanzenkrankheiten verursachen. Diese Anwendung ist in der landwirtschaftlichen Forschung und Pflanzenpathologie von Bedeutung .

Herstellung von Vitaminen

Es wird bei der Herstellung von L-Ascorbinsäure (Vitamin C) und D-Erythorbinsäure aus 2-Keto-gulonsäure durch enzymatische Laktonisierung verwendet. Dieser Prozess ist in der pharmazeutischen und Lebensmittelindustrie für die Herstellung essentieller Vitamine von entscheidender Bedeutung .

Wirkmechanismus

Target of Action

The primary target of 2-Keto-D-gluconic acid hemicalcium salt hydrate is the enzyme fructuronate reductase (EC 1.1.1.57) . This enzyme plays a crucial role in the metabolism of 2-keto-D-gluconic acid, which is controlled by the UxuR regulon in E. coli .

Mode of Action

2-Keto-D-gluconic acid hemicalcium salt hydrate interacts with its target, fructuronate reductase, to facilitate the conversion of 2-keto-D-gluconic acid to D-mannonate . This interaction results in changes to the metabolic pathways within the cell, leading to the production of D-mannonate .

Biochemical Pathways

The biochemical pathway affected by 2-Keto-D-gluconic acid hemicalcium salt hydrate involves the conversion of 2-keto-D-gluconic acid to D-mannonate . This process is part of the broader metabolic pathways of E. coli, controlled by the UxuR regulon . The downstream effects of this conversion include the production of D-erythorbic acid using an α-amylase enzyme .

Pharmacokinetics

Its solubility in water (49-51 mg/ml) suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 2-Keto-D-gluconic acid hemicalcium salt hydrate’s action involve changes to the metabolic pathways within the cell. By facilitating the conversion of 2-keto-D-gluconic acid to D-mannonate, it influences the production of D-erythorbic acid .

Action Environment

The action of 2-Keto-D-gluconic acid hemicalcium salt hydrate can be influenced by environmental factors such as temperature and pH. For example, the activity of the enzyme fructuronate reductase, which the compound targets, can be affected by temperature . .

Biochemische Analyse

Biochemical Properties

The metabolism of 2-Keto-D-gluconic acid hemicalcium salt hydrate is controlled by the UxuR regulon in E. coli . This compound is converted to D-mannonate by the enzyme fructuronate reductase (EC 1.1.1.57) . It can also be used to make D-erythorbic acid using an α-amylase enzyme .

Cellular Effects

While specific cellular effects of 2-Keto-D-gluconic acid hemicalcium salt hydrate are not fully documented, it’s known that this compound exhibits antimicrobial properties against species of Pseudomonas that cause plant disease .

Molecular Mechanism

The molecular mechanism of 2-Keto-D-gluconic acid hemicalcium salt hydrate involves its conversion to D-mannonate by the enzyme fructuronate reductase . This process is part of the UxuR regulon-controlled metabolism in E. coli .

Metabolic Pathways

In the metabolic pathway, 2-Keto-D-gluconic acid hemicalcium salt hydrate is converted to D-mannonate by the enzyme fructuronate reductase . This process is part of the UxuR regulon-controlled metabolism in E. coli .

Eigenschaften

IUPAC Name |

calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-4,7-10H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+;;/m11../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTJSFDOKRLTMQ-LWDDDOIUSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20CaO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584440 | |

| Record name | Calcium D-fructosonate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040352-40-6 | |

| Record name | Calcium D-fructosonate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1040352-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-([1,3]Dioxolan-2-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1611737.png)

![[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride](/img/structure/B1611751.png)